Product packaging for Indoline-2-carboxylic acid(Cat. No.:CAS No. 16851-56-2)

Indoline-2-carboxylic acid

Cat. No.: B103221
CAS No.: 16851-56-2
M. Wt: 163.17 g/mol
InChI Key: QNRXNRGSOJZINA-UHFFFAOYSA-N
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Description

Indoline-2-carboxylic acid (CAS 78348-24-0) is a versatile organonitrogen compound valued in medicinal chemistry and pharmaceutical research. Its core structure features a carboxylic acid group on a fused bicyclic indoline scaffold. Researchers utilize this compound as a key building block in organic synthesis and as a precursor for developing bioactive molecules. A significant area of investigation is its role in inhibiting anti-apoptotic proteins. Specifically, this compound serves as a crucial scaffold for the development of potent and selective Mcl-1 inhibitors, which are a target of high interest in oncology for overcoming treatment resistance in certain cancers . Concurrently, this chemical scaffold has gained prominence in antiviral discovery. Recent research (2023-2024) has identified this compound and its derivatives as novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . These compounds exhibit a mechanism of action involving chelation with the Mg2+ ions in the enzyme's active site, showing promising inhibitory activity against the viral integration process . The compound is also a documented synthetic intermediate in pharmaceutical manufacturing, notably in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B103221 Indoline-2-carboxylic acid CAS No. 16851-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-2-carboxylic acid
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InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QNRXNRGSOJZINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868549
Record name 2,3-Dihydro-1H-indole-2-carboxylic acid
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78348-24-0, 16851-56-2
Record name (±)-Indoline-2-carboxylic acid
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Record name (1)-Indoline-2-carboxylic acid
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Record name Indoline-2-carboxylic acid
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Record name Indoline-2-carboxylic acid
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Record name INDOLINE-2-CARBOXYLIC ACID
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Synthesis Methodologies and Chemical Transformations of Indoline 2 Carboxylic Acid

Established Synthetic Routes to Indoline-2-carboxylic Acid

The synthesis of this compound can be achieved through several well-established methods, including the reduction of its aromatic precursor, indole-2-carboxylic acid, and the separation of enantiomers from a racemic mixture.

Reduction of Indole-2-carboxylic Acid and its Derivatives

A common and direct method for preparing this compound is through the reduction of the corresponding indole (B1671886) derivative. researchgate.netsioc-journal.cn This transformation targets the C2-C3 double bond of the indole ring. Various reducing agents and conditions have been successfully employed for this purpose.

Early methods involved the use of phosphonium (B103445) iodide and fuming hydriodic acid to reduce indole-2-carboxamide, which was then hydrolyzed to yield DL-indoline-2-carboxylic acid. google.com Another approach utilized metallic tin and dry hydrogen chloride gas in ethanol (B145695) within a high-pressure bomb to reduce ethyl indole-2-carboxylate, forming an intermediate tin complex that was subsequently treated with ammonia (B1221849). google.com A more recent adaptation of this method uses stannous chloride and dry hydrogen chloride gas in an alkanol solvent at atmospheric pressure, which also proceeds via a tin complex. google.com

Catalytic hydrogenation is also a viable route. For instance, N-(tert-butoxycarbonyl)indoles can be reduced to the corresponding indolines using a palladium catalyst [10% Pd(OH)₂/C] with polymethylhydrosiloxane (B1170920) as the reducing agent at room temperature. researchgate.net Additionally, reduction can be accomplished with lithium or sodium dissolved in liquid ammonia. google.com

Reduction of Indole-2-carboxylic Acid Derivatives

Starting MaterialReagents/CatalystConditionsProductYieldReference
Indole-2-carboxamidePhosphonium iodide, Fuming hydriodic acid-DL-Indoline-2-carboxamide86%
Ethyl indole-2-carboxylateTin, Dry HCl gasEthanol, High-pressure bomb, 36 hoursEthyl indoline-2-carboxylate (via tin complex)- google.com
Indole-2-carboxylic acid or its esterStannous chloride, Dry HCl gasAlkanol, -25°C to +25°C, 2-24 hoursThis compound ester tin complex- google.com
Ethyl indole-2-carboxylateMagnesium powderMethanolEthyl indoline-2-carboxylate96%
Indole-2-carboxylic acidLithium or SodiumLiquid ammonia, Inert solvent (e.g., THF)This compound- google.com

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. L-phenylalanine is a common chiral pool compound for the synthesis of (S)-indoline-2-carboxylic acid. researchgate.netthieme-connect.com One such route involves the nitration of L-phenylalanine, followed by bromination and an intramolecular cyclization to furnish (S)-6-nitrothis compound with high enantiomeric excess (>99.5%). researchgate.netthieme-connect.com This intermediate can then be converted to the final (S)-indoline-2-carboxylic acid. researchgate.net A three-step synthesis starting from L-phenylalanine reported a total yield of 42% with an enantiomeric excess greater than 99.5%. researchgate.net

Resolution of Racemic Mixtures

Since many direct syntheses produce a racemic mixture of this compound, resolution is a critical step for obtaining the pure enantiomers required for many applications. This can be accomplished through classical chemical resolution or by enzymatic methods. researchgate.netsioc-journal.cn

Enzymatic Resolution: Biocatalytic resolution offers a highly selective alternative. This approach often involves the enantioselective hydrolysis of a racemic ester derivative, such as (R,S)-ethyl indoline-2-carboxylate. mdpi.com For example, whole cells of Bacillus aryabhattai have been used to hydrolyze the (R,S)-ester, achieving a 33% yield and 96% enantiomeric excess for the (S)-acid under mild conditions. mdpi.com Similarly, the lipase (B570770) from Candida antarctica (Chirazyme L-2) can catalyze the enantioselective hydrolysis of N-Boc-indoline-2-carboxylic acid methyl ester, providing the (S)-acid with >99.9% enantiomeric excess at 49.9% conversion. researchgate.net

Resolution of Racemic this compound and Derivatives

MethodSubstrateResolving Agent/EnzymeResultReference
Chemical ResolutionRacemic this compound(R)-α-methylbenzylamine(2S)-indoline-2-carboxylic acid salt isolated by crystallization. Yield can be >50% with recycling of the (2R) isomer. justia.comgoogle.com
Chemical Resolution(R,S)-Indoline-2-carboxylic acidEphedrineSeparation of diastereomeric salts. patsnap.com
Enzymatic Resolution(R,S)-ethyl indoline-2-carboxylateBacillus aryabhattai whole cells(S)-indoline-2-carboxylic acid (33% yield, 96% e.e.p) mdpi.com
Enzymatic ResolutionN-Boc-indoline-2-carboxylic acid methyl esterCandida antarctica lipase (Chirazyme L-2)(S)-acid (>99.9% e.e.) and unreacted (R)-ester (99.6% e.e.) researchgate.net

Multi-step Convergent Syntheses

Convergent synthetic strategies involve the independent synthesis of key fragments of a target molecule, which are then combined. nih.gov A highly efficient, three-step convergent synthesis for (S)-indoline-2-carboxylic acid has been developed, combining biocatalysis and homogeneous catalysis. rug.nlresearchgate.net The process begins with a Perkin condensation to form ortho-chlorocinnamic acid. This intermediate is then converted to (S)-ortho-chlorophenylalanine using the enzyme phenylalanine ammonia lyase. The final step is a copper-catalyzed intramolecular ring closure to yield the enantiopure product. rug.nlresearchgate.net This modern approach significantly reduces the number of steps compared to older methods that relied on Fischer indole synthesis followed by resolution. rug.nl

Enantioselective Synthesis of this compound

Enantioselective synthesis aims to create the desired chiral molecule directly, avoiding the need for resolution of a racemic mixture. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral Auxiliaries and Catalysis in Asymmetric Synthesis

Asymmetric synthesis of this compound and its derivatives can be achieved through several catalytic strategies. One notable method is the intramolecular copper-catalyzed cyclization of an enantiopure precursor like (S)-ortho-chlorophenylalanine. rug.nl This reaction proceeds with high yield (95%) and excellent enantioretention (99% ee) using a small amount of a copper(I) chloride catalyst. rug.nlchemicalbook.com

Chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a stereoselective transformation, are also employed. For example, new chiral auxiliaries derived from (S)-indoline-2-carboxylic acid itself have been synthesized and used to achieve high diastereoselectivity in alkylation reactions. kaist.ac.krdiva-portal.org In one study, propanoylamides derived from these auxiliaries underwent alkylation with benzyl (B1604629) bromide, achieving a diastereomeric ratio as high as 99.7:0.3 when lithium chloride was used as an additive. diva-portal.org

Furthermore, (S)-indoline-2-carboxylic acid has been identified as an effective chiral ligand in palladium-catalyzed reactions. It enables highly enantioselective Catellani-type annulations, which are powerful reactions that form multiple C-C bonds in a single operation. researchgate.netnih.govresearchgate.net This demonstrates the dual role of the compound as both a synthetic target and a tool for enabling other complex asymmetric transformations. nih.gov

An asymmetric synthesis process starting from an o-nitrophenylpyruvic acid has also been described. This involves an asymmetric reduction using a complex formed from proline and sodium borohydride, followed by a series of transformations including chlorination, nitro group reduction, and base-mediated cyclization to form the chiral this compound. google.com

Biocatalytic and Enzymatic Approaches to Chiral this compound

The synthesis of enantiomerically pure this compound, a crucial building block for various pharmaceuticals, has been a significant area of research. Biocatalytic and enzymatic methods offer a green and highly selective alternative to traditional chemical resolutions and asymmetric syntheses. rug.nlmdpi.com

One prominent biocatalytic strategy involves the use of whole-cell biocatalysts. For instance, a strain of Bacillus aryabhattai has been successfully employed for the kinetic resolution of racemic ethyl indoline-2-carboxylate. mdpi.com This process yields (S)-indoline-2-carboxylic acid with a high enantiomeric excess (e.e.p) of 96% and a yield of 33% under mild conditions (35°C, pH 7). mdpi.com The use of whole cells as biocatalysts is advantageous as it is often more cost-effective than using purified enzymes. mdpi.com

Another innovative approach combines biocatalysis with homogeneous catalysis. In a highly efficient three-step synthesis of (S)-indoline-2-carboxylic acid, the enzyme phenylalanine ammonia lyase (PAL) is utilized. The process starts with the Perkin condensation to form ortho-chlorocinnamic acid, which is then converted to (S)-ortho-chlorophenylalanine using PAL. researchgate.net This intermediate subsequently undergoes a copper-catalyzed ring closure to afford the final enantiopure product. rug.nlresearchgate.net This chemoenzymatic route significantly reduces the environmental impact and is more economical compared to the classical seven-step Fischer indole synthesis followed by resolution. rug.nl

Enzymatic hydrolysis of racemic esters of this compound is another well-established method. Various hydrolytic enzymes, including Savinase, Alcalase, Novozym 243, Everlase, Esperase, Protease 7, and Acylase, have been shown to enantioselectively hydrolyze racemic this compound methyl ester to produce (S)-indoline-2-carboxylic acid with an optical purity of at least 99% e.e. google.com Similarly, immobilized esterases have been used to hydrolyze (R,S)-indoline-2-carboxylic acid methyl ester in a buffer solution to obtain the chiral acid. mdpi.com

These biocatalytic and enzymatic methods highlight the potential for developing sustainable and efficient processes for the production of chiral this compound, a key intermediate in the pharmaceutical industry. mdpi.com

Derivatization and Functionalization Strategies

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. clockss.org Strategic modifications at the nitrogen atom, the carboxylic acid moiety, and the aromatic ring system allow for the fine-tuning of its chemical and biological properties.

N-Substitution Reactions of this compound

The nitrogen atom of the indoline (B122111) ring is a common site for functionalization. N-acylation is a frequently employed strategy to introduce various substituents. For instance, N-acylindole-2-carboxylates are valuable precursors for the synthesis of 3-substituted indolines through regioselective hydrogenation of the pyrrole (B145914) ring. clockss.org The synthesis of N-substituted indole-2-carboxamide derivatives can be achieved by first protecting the carboxylic acid as a methyl ester, followed by N-alkylation with reagents like benzyl or p-fluorobenzyl bromide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF). tandfonline.com Subsequent hydrolysis of the ester and coupling with appropriate amines yields the desired N-substituted carboxamides. tandfonline.com

Decarboxylative N-arylation offers another route for N-functionalization. Indole-2-carboxylic acids can react with aryl halides in the presence of a copper(I) oxide (Cu₂O) catalyst to produce N-aryl indoles in high yields with good functional group tolerance. organic-chemistry.org

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is readily converted into various functional groups. Esterification is a common transformation, often carried out by reacting the acid with an alcohol in the presence of an acid catalyst like thionyl chloride or concentrated sulfuric acid. acs.orgmdpi.com For example, ethyl 6-bromo-1H-indole-2-carboxylate can be synthesized from 6-bromoindole-2-carboxylic acid and ethanol with sulfuric acid. mdpi.com

Amide bond formation is another key modification. The carboxylic acid can be activated, for instance, by conversion to its acid chloride using thionyl chloride, followed by reaction with a primary or secondary amine to yield the corresponding carboxamide. tandfonline.comeurjchem.com This method has been used to synthesize a series of indole-2-carboxamides by coupling with substituted anilines. eurjchem.com

Furthermore, the carboxylic acid can be converted to a carboxazide using diphenylphosphoryl azide (B81097) (DPPA). These carboxazides are versatile intermediates that can undergo Curtius rearrangement to furnish N-(indolyl)amides. rsc.org

Ring System Functionalization

Functionalization of the six-membered aromatic ring of the indoline system presents a greater challenge due to the higher reactivity of the pyrrole moiety. However, regioselective C-H functionalization methods have been developed. nih.gov

One strategy involves the temporary reduction of the indole to an indoline, which directs functionalization to the C7 position. Subsequent oxidation re-establishes the indole ring, yielding a C7-functionalized product. nih.gov Direct arylation at the ortho position of the carboxylic acid group of 4-, 6-, and 7-indole carboxylic acids has also been achieved using a ruthenium catalyst. nih.gov

Nitration of the indoline ring system can also be performed. For example, (S)-indoline-2-carboxylic acid can be converted to (S)-6-nitro-indoline-2-carboxylic acid through intramolecular nitro-amination of 2,4-dinitro-l-phenylalanine. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of this compound and its derivatives, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netscienceopen.comsbq.org.br

An improved procedure for the synthesis of indole-2-carboxylic acid esters utilizes microwave irradiation. researchgate.netscienceopen.comsbq.org.br The condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in the presence of an ionic liquid under controlled microwave irradiation (100 W) at 50 °C affords the desired esters in excellent yields. researchgate.netscienceopen.comsbq.org.br This method offers several advantages, including high product yields, short reaction times, mild reaction conditions, and a straightforward workup procedure. researchgate.netscienceopen.comsbq.org.br

Microwave irradiation has also been employed in the palladium-catalyzed cyclization of indole-2-carboxylic acid allenamides, leading to the formation of 3-vinyl-substituted imidazo[1,5-a]indole derivatives through a novel hydroamination reaction. nih.gov Additionally, the condensation of indole-2-carboxylic acid with benzene (B151609) sulfonyl hydrazide can be efficiently carried out under microwave irradiation to produce a Schiff base ligand. orientjchem.org

These examples demonstrate the utility of microwave-assisted synthesis as a green chemistry approach in the preparation of this compound derivatives, contributing to more sustainable chemical processes.

Transformation between this compound and Indole-2-carboxylic Acid

The interconversion between this compound and indole-2-carboxylic acid is a fundamental process, involving reduction and oxidation reactions. This compound is obtained from the reduction of indole-2-carboxylic acid, and this transformation can be reversed through dehydrogenation. researchgate.netsioc-journal.cn

The reduction of the indole ring to an indoline is a key step, as discussed in the catalytic hydrogenation section (2.4.3).

Conversely, the dehydrogenation (oxidation) of an indoline ring re-forms the aromatic indole structure. This transformation is valuable for synthesizing substituted indoles. Common oxidizing agents used for this purpose include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and manganese dioxide (MnO₂). researchgate.netresearchgate.netresearchgate.net For example, the methyl ester of 6-nitrothis compound can be readily dehydrogenated by DDQ to give methyl 6-nitroindole-2-carboxylate in a 67% total yield. researchgate.netresearchgate.netresearchgate.net Similarly, methyl 5-nitroindole-2-carboxylate was synthesized by nitrating methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation with MnO₂ in toluene, resulting in a 40% total yield. researchgate.netresearchgate.net

DDQ, in particular, is a widely used reagent for indoline dehydrogenation, including on process-scale pharmaceutical syntheses. nih.gov A metal-free, one-pot synthesis of N-alkyl indoles has been developed using DDQ-mediated oxidative decarboxylative aromatization of N-alkylindoline-2-carboxylic acids. sioc-journal.cnepa.gov

Table 3: Dehydrogenation of this compound Derivatives

SubstrateOxidizing AgentSolventProductTotal YieldReference
Methyl 6-nitroindoline-2-carboxylateDDQNot specifiedMethyl 6-nitroindole-2-carboxylate67% researchgate.netresearchgate.net
Methyl 1-acetyl-5-nitroindoline-2-carboxylateMnO₂TolueneMethyl 5-nitroindole-2-carboxylate40% researchgate.netresearchgate.net
N-alkylindoline-2-carboxylic acidsDDQNot specifiedN-alkyl indoles (via decarboxylation)Good sioc-journal.cnepa.gov

Compound Index

Advanced Spectroscopic and Computational Investigations of Indoline 2 Carboxylic Acid

High-Resolution Spectroscopic Characterization

Fluorescence Spectroscopy and Photophysical Behavior

Conformational Analysis via Fluorescence Decay

The fluorescence decay of indoline-2-carboxylic acid (I2CA) provides significant insights into its conformational dynamics. Studies have revealed that the fluorescence decays of I2CA are indicative of the presence of at least two distinct conformations in solution. acs.org One conformation is characterized by a short lifetime of less than 1 nanosecond, while the other exhibits a longer lifetime, typically in the range of 4 to 5 nanoseconds in most solvents. acs.org This behavior suggests that the two conformers have different non-radiative decay pathways or are subject to different quenching mechanisms.

In aqueous environments, the fluorescence properties of I2CA are particularly noteworthy. Between a pH of 6 and 10, the fluorescence decay is dominated by a single component with a lifetime of 5.0 nanoseconds, making it a potentially useful fluorescent probe in biological systems. acs.org The stability of its fluorescence in this pH range is a valuable characteristic for applications in peptide and protein studies. acs.org The presence of different conformers is a critical factor in understanding the photophysics of I2CA and its derivatives.

Quantum Chemical and Theoretical Calculations

Quantum chemical and theoretical calculations have been instrumental in elucidating the molecular structure, electronic properties, and excited-state dynamics of this compound. These computational methods provide a deeper understanding of the experimental observations and allow for the prediction of molecular behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to investigate various aspects of this compound and its derivatives. DFT methods offer a good balance between computational cost and accuracy for studying the electronic structure and properties of medium-sized molecules.

DFT calculations have been used to optimize the molecular geometry of this compound and its derivatives. aip.orgmdpi.combohrium.com For instance, studies on 5-halo-1H-indole-2-carboxylic acids have utilized the B3LYP and MP2 methods with the 6–31++G(d,p) basis set to study four possible dimeric structures. bohrium.com Similarly, research on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) employed the ωB97X-D functional with 6-31++G(d,p) and aug-cc-pVTZ basis sets for geometry optimization of dimeric and trimeric structures. mdpi.com These calculations have shown good agreement with experimental data from single-crystal X-ray diffraction, confirming the formation of cyclic dimers through O−H⋯O hydrogen bonds. mdpi.combohrium.com The optimized geometrical parameters, such as bond lengths and angles, derived from these calculations are crucial for understanding the intermolecular interactions that govern the crystal packing and self-assembly of these molecules. aip.orgmdpi.combohrium.com

Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) and Angles (°) for a Dimer of 5-fluoro-1H-indole-2-carboxylic acid.

ParameterExperimental (X-ray)Calculated (B3LYP/6-31++G(d,p))
O-H-0.998
C=O-1.217
C-O-1.354
N-H-1.012
O-H···O-1.701
O-H-O angle-178.5
N-H···O angle--

The electronic properties of this compound have been investigated using Frontier Molecular Orbital (FMO) analysis, which involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netdoi.orgbanglajol.infonih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A larger HOMO-LUMO gap implies higher stability.

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. banglajol.info Analysis of the FMOs helps in understanding the charge transfer interactions within the molecule and with other species. researchgate.netdoi.org For this compound, DFT calculations have been used to determine the energies of the HOMO and LUMO, providing insights into its electron-donating and electron-accepting capabilities. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Electronic Properties of this compound in the Gas Phase.

PropertyValue (eV)
HOMO Energy-6.23
LUMO Energy-1.54
HOMO-LUMO Gap4.69

Note: The values are representative and can vary depending on the specific DFT functional and basis set used in the calculation. researchgate.net

Computational methods have been essential in exploring the conformational landscape and energy profiles of this compound and its derivatives. acs.orgresearchgate.net For methyl (S)-1-acetylindoline-2-carboxylate, a derivative of this compound, DFT calculations using the B3LYP-D3BJ functional and the 6-311+G(d,p) basis set with the IEFPCM continuum solvation model were performed to determine the relative stability of different conformers in various solvents. acs.orgresearchgate.net These studies identified four main conformations characterized by the ω and ψ dihedral angles. acs.org

The calculations revealed that the preference for a particular conformation, such as cis or trans amide isomers, is significantly influenced by the polarity of the solvent. acs.orgresearchgate.net This is attributed to the different dipole moments of the conformers and their interactions with the surrounding medium. acs.org By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers for interconversion between them, providing a detailed picture of the molecule's dynamic behavior in solution.

Ab Initio Calculations for Excited State Dynamics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been crucial for understanding the complex photophysics and excited-state dynamics of this compound. rsc.orgresearchgate.netresearchgate.netutwente.nlifpan.edu.pl These methods are particularly powerful for exploring excited-state reaction pathways and deactivation mechanisms. rsc.orgresearchgate.netresearchgate.net

Studies combining time-resolved fluorescence experiments with ab initio calculations have been conducted on indole-2-carboxylic acid (a related compound) in an aqueous environment to create a consistent model of its photophysics. rsc.orgresearchgate.net The excited-state dynamics are determined experimentally, while the excited-state reaction pathways of clusters with water molecules are explored computationally. rsc.orgresearchgate.netresearchgate.net These calculations have helped to map the potential energy surfaces of the excited states, identifying key deactivation channels such as excited-state intramolecular proton transfer and ring-puckering motions. researchgate.net The computational results have been essential in interpreting the experimental data and providing a detailed molecular-level understanding of the processes that occur after photoexcitation. rsc.orgresearchgate.netutwente.nl

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior and stability of this compound derivatives in various environments. These computational studies provide insights into the conformational landscape and intermolecular interactions of these molecules over time.

For instance, MD simulations of 7-Trifluoromethyl-1H-indole-2-carboxylic acid have been performed to assess its stability within the binding pocket of human placental aromatase, a target for breast cancer therapy. researchgate.net These simulations, often extending for nanoseconds, can confirm the stability of ligand-protein complexes, a critical step in drug design and discovery. researchgate.net Similarly, MD simulations have been used to predict the binding modes of indole-2-carboxylic acid derivatives as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two enzymes implicated in tumor immunotherapy. researchgate.net These computational approaches help in rationalizing the structure-activity relationships of potential drug candidates. researchgate.net Furthermore, MD simulations have been instrumental in studying the interactions of 3-(2-Carboxyethyl)indole-2-carboxylic acid derivatives with the orphan G protein-coupled receptor GPR17, shedding light on their agonistic activity. medchemexpress.com

Fukui Function Analysis

Fukui function analysis is a conceptual density functional theory (DFT) tool used to predict the reactivity of different sites within a molecule. It helps in identifying the regions that are most susceptible to nucleophilic, electrophilic, and radical attacks.

For indole-2-carboxylic acid (ID2CA), Fukui function and dual descriptor analyses have been conducted to understand its reactive nature. google.com The Fukui functions are calculated to pinpoint the specific atomic sites prone to electrophilic and nucleophilic attack. google.com Visual representations of these functions, often depicted as isosurfaces, show distinct regions where the electron density is most likely to change upon the addition or removal of an electron. google.com For example, graphical plots with a specific isovalue can highlight negative regions vulnerable to electrophilic attack and positive regions susceptible to nucleophilic attack. google.com This analysis is crucial for understanding the molecule's role in chemical reactions and its potential as a precursor for the synthesis of other compounds. The reactivity hotspots identified through Fukui functions can guide the functionalization of the this compound scaffold.

Solvent Parameter Studies and Acidity Constant Determinations

The behavior of this compound in solution is significantly influenced by the nature of the solvent. Studies on its derivatives have shown a remarkable dependence of conformational equilibrium on the solvent's polarity. Specifically, (S)-indoline-2-carboxylic acid derivatives exhibit a pronounced preference for the cis conformation of the amide bond in polar solvents, a behavior that is contrary to that of proline. acs.org This preference is linked to the dielectric constant of the solvent, with the trans/cis ratio of methyl (S)-1-acetylindoline-2-carboxylate varying from 0.72 in benzene-d6 (B120219) to 0.31 in DMSO-d6. acs.org

The acidity of this compound is another key parameter affected by the solvent medium. The protonation of indole-2-carboxylic acid has been studied in perchloric acid media using UV spectroscopy. srce.hr The dissociation constant (pKa) has been determined using methods such as the Hammett Acidity Function Method (HAFM) and the Excess Acidity Method (EAM). srce.hr These studies provide quantitative measures of the compound's acidity in strongly acidic solutions. srce.hr The solubility of indole-2-carboxylic acid has also been systematically measured in a range of pure solvents, including water, alcohols, and other organic solvents, at various temperatures. researchgate.net This data is fundamental for its application in synthesis and materials science.

Crystal Structure Analysis and Supramolecular Chemistry

The solid-state structure of this compound and its derivatives reveals intricate networks of intermolecular interactions that govern their macroscopic properties.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on indole-2-carboxylic acid have revealed an orthorhombic crystal system with the space group Pna2₁. researchgate.net The crystal structure is characterized by two chains of molecules forming a planar ribbon. researchgate.net In a related compound, 5-methoxy-1H-indole-2-carboxylic acid, a new polymorph has been identified that crystallizes in the monoclinic system with the space group P2₁/c. acs.orgut.ee The determination of the crystal structure provides accurate bond lengths and angles, which can be compared with theoretical calculations. researchgate.net

Below is a table summarizing the crystallographic data for a polymorph of 5-methoxy-1H-indole-2-carboxylic acid. acs.orgut.ee

Crystal ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.0305(2)
b (Å)13.0346(6)
c (Å)17.2042(9)
β (°)91.871(5)
Z4

Hydrogen Bonding Networks and Intermolecular Interactions

The supramolecular assembly of this compound in the solid state is predominantly directed by hydrogen bonds. In the crystal structure of indole-2-carboxylic acid, the molecules are linked by intermolecular O–H···O and N–H···O hydrogen bonds. researchgate.net Both the carboxylic acid proton and the indole (B1671886) N-H group act as hydrogen bond donors, while the carbonyl oxygen of the carboxylic group serves as an acceptor for two hydrogen bonds. researchgate.net This arrangement leads to the formation of a zig-zag pattern of hydrogen bonds. researchgate.net

Polymorphism and its Implications

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct physical and chemical properties. For 5-methoxy-1H-indole-2-carboxylic acid, the existence of at least two polymorphs has been established. acs.orgut.ee One polymorph is characterized by the absence of cyclic O–H···O dimers, while a newly discovered polymorph prominently features these cyclic dimers. acs.org The difference in hydrogen bonding networks between the polymorphs also extends to the role of the N-H group; in one polymorph, it donates a hydrogen bond to a methoxy (B1213986) oxygen, while in the other, the acceptor is a carboxylic oxygen. acs.org The identification and characterization of different polymorphs are vital as they can have significant implications for the compound's stability, solubility, and bioavailability if used in pharmaceutical applications.

Self-Assembly Processes at Interfaces

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a fundamental concept in creating novel nanomaterials. For this compound and its derivatives, this process, particularly at interfaces, is driven by a delicate balance of intermolecular forces. Advanced spectroscopic techniques, most notably scanning tunneling microscopy (STM), coupled with computational methods like density functional theory (DFT), have provided profound insights into the two-dimensional architectures formed by these molecules on various surfaces.

Research has demonstrated that the self-assembly of these molecules is highly dependent on the substrate, the solvent (in the case of solution-phase deposition), and the deposition method. aip.orgnih.gov The primary interactions governing the formation of these supramolecular structures are hydrogen bonds, specifically those involving the carboxylic acid group (O–H⋯O) and the indole or indoline (B122111) nitrogen (N–H⋯O). aip.orgacs.orgnd.edu

Formation of Lamellar and Chain Structures

At the solution-solid interface, particularly on highly oriented pyrolytic graphite (B72142) (HOPG), indole-2-carboxylic acid has been observed to form epitaxial lamellar structures. aip.orgnih.gov In a trichlorobenzene solvent, these structures are characterized by the formation of cyclic O–H⋯O carboxylic dimers, which then arrange into extended rows. aip.orgnih.gov

However, the self-assembly can be influenced by the solvent. When heptanoic acid is used as the solvent at the HOPG interface, a different structure emerges. In this case, the heptanoic acid molecules co-adsorb with the indole-2-carboxylic acid, leading to a bicomponent commensurate unit cell. aip.orgnih.gov

Under ultrahigh vacuum (UHV) conditions on a Au(111) surface, indole-2-carboxylic acid can form catemer chains. nd.edu This motif is less common than dimers but can be promoted by secondary hydrogen bonds. nd.edu DFT calculations support the energetic feasibility of these chain structures. nd.edu

Cyclic Assemblies: Pentamers and Hexamers

One of the more striking findings is the formation of cyclic, hydrogen-bonded pentamers and even hexamers by indole-2-carboxylic acid on Au(111) surfaces, particularly when deposited via pulse deposition from a solution. acs.orgnd.edu These structures are stabilized by the presence of a weak hydrogen bond donor (N-H or C-H) adjacent to the carboxylic acid group. acs.orgnd.edu The formation of these complex cyclic structures is thought to be a consequence of the non-equilibrium conditions present during the pulse deposition process. nd.edu

Studies on the chiral analogue, S-(−)-indoline-2-carboxylic acid, also reveal the formation of C₅-symmetric "pinwheel" pentamers when pulse-deposited onto a Au(111) surface. rsc.org These pentameric clusters have shown considerable stability, remaining on the surface even after thermal annealing to 30–40 °C. rsc.org

Interestingly, even though an enantiomerically pure form of S-(−)-indoline-2-carboxylic acid was used, the resulting monolayer appeared as a racemic mixture of left- and right-handed pinwheel pentamers. rsc.org Computational modeling suggests that these are two different C₅-symmetric diastereomers with comparable binding energies, which appear as mirror images in STM analysis. rsc.org

The table below summarizes the observed self-assembled structures of this compound and its close analogue at different interfaces.

MoleculeSubstrateDeposition/SolventObserved Supramolecular StructuresKey Intermolecular Interactions
Indole-2-carboxylic acidAu(111)Ultrahigh Vacuum (UHV)Epitaxial lamellar structures, catemer chainsCyclic O–H⋯O dimers, N–H⋯O
Indole-2-carboxylic acidHOPGTrichlorobenzeneEpitaxial lamellar structuresCyclic O–H⋯O dimers
Indole-2-carboxylic acidHOPGHeptanoic AcidBicomponent commensurate unit cellCo-adsorption with solvent
Indole-2-carboxylic acidAu(111)Pulse DepositionCyclic pentamers, hexamers, catemer chainsO–H⋯O, N–H⋯O, C–H⋯O
S-(−)-Indoline-2-carboxylic acidAu(111)Pulse Deposition"Pinwheel" pentamers (chiral)O–H⋯O, N–H⋯O

These findings underscore the complexity and tunability of self-assembly at interfaces. The choice of substrate, deposition technique, and even the solvent can significantly alter the resulting supramolecular architecture, offering pathways to engineer surfaces with specific nanoscale patterns and properties. The synergy between high-resolution imaging and theoretical calculations is crucial in deciphering the intricate interplay of forces that govern these self-assembly processes. aip.orgnih.govacs.orgnd.edu

Biological and Pharmacological Research of Indoline 2 Carboxylic Acid and Its Derivatives

Medicinal Chemistry Applications and Drug Discovery

Indoline-2-carboxylic acid, a conformationally constrained analog of both proline and phenylalanine, has emerged as a significant scaffold in medicinal chemistry and drug discovery. acs.org Its rigid structure provides a unique platform for designing molecules with specific three-dimensional orientations, which is crucial for targeted interactions with biological macromolecules. The compound exists in different forms, including racemic and optically active isomers, with its properties varying based on its isomeric form. ontosight.ai

Role as a Key Building Block in Pharmaceutical Synthesis

This compound serves as a versatile and crucial building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. ontosight.aichemimpex.comresearchgate.net Its structure is considered a "privileged" one in drug discovery due to its frequent appearance in compounds with diverse biological activities. researchgate.net The indoline (B122111) nucleus is a key component in the development of various therapeutic agents, including those targeting cancer, inflammation, and neurological disorders. chemimpex.comchemimpex.com

The utility of this compound extends to the synthesis of complex molecules and agrochemicals. ontosight.aichemimpex.com For instance, it is a known precursor for creating certain antidepressants and antihypertensive agents. ontosight.ai Specifically, it is the designated starting material for the synthesis of N-(3-mercapto-2-alkyl-1-oxopropyl)-2,3-dihydro-1H-indole-2-carboxylic acids, which are potent angiotensin-converting enzyme (ACE) inhibitors. google.com Furthermore, its derivatives, such as indoline-2-carboxamides, have been synthesized as inhibitors of the parasite Trypanosoma brucei. acs.org The enantiomerically pure forms, (S)- and (R)-indoline-2-carboxylic acid, are commercially available and serve as key intermediates in these synthetic pathways. acs.orgontosight.ai

Applications in Peptide Synthesis

The unique structural features of this compound make it a valuable component in peptide synthesis. It is considered a mimetic of both L-proline and L-phenylalanine, allowing for the creation of peptides with novel conformational properties. acs.org Its incorporation into peptide chains can enhance stability and bioactivity. chemimpex.com

Protected forms of the amino acid, such as Fmoc-L-indoline-2-carboxylic acid and Boc-L-indoline-2-carboxylic acid, are widely used in solid-phase peptide synthesis. chemimpex.comchemimpex.com The Fmoc (9-fluorenylmethoxycarbonyl) group provides a means for easy deprotection under mild conditions, streamlining the synthetic process for creating indole-containing peptides. chemimpex.com The Boc (tert-butyloxycarbonyl) protecting group enhances stability and solubility, making it ideal for synthesizing modified amino acids that can improve the characteristics of therapeutic peptides. chemimpex.com

A significant aspect of using (S)-indoline-2-carboxylic acid in peptide sequences is its strong tendency to induce a cis conformation in the adjacent amide bond, particularly in polar solvents. acs.orgnih.gov This property allows it to act as a conformational switch, making it a useful tool for designing stable secondary structures like β-hairpins or for constraining the conformation of organo-catalysts. acs.org However, its use can be challenging due to its low reactivity and a strong tendency to form undesirable diketopiperazines, which requires the development of specific synthetic strategies to overcome. nih.gov

Therapeutic Potential as Angiotensin Converting Enzyme (ACE) Inhibitors

Derivatives of this compound have been extensively researched as potent inhibitors of the angiotensin-converting enzyme (ACE), a key target in the treatment of hypertension. ontosight.aigoogle.com The synthesis of various N-substituted indoline-2-carboxylic acids has led to the discovery of compounds with significant antihypertensive activity. drugbank.com

One notable series of derivatives are the 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids. nih.gov Research into the stereoisomers of this compound revealed that the configuration is crucial for activity. The (S,S) stereoisomer was found to be the most active ACE inhibitor in the study, demonstrating an in vitro potency three times greater than that of captopril (B1668294), a widely used ACE inhibitor. nih.gov This enhanced potency is attributed to the increased hydrophobicity of the indoline derivative, which likely facilitates a stronger interaction with a hydrophobic pocket at the active site of the ACE enzyme. nih.gov Another study identified compound 19d from a series of N-substituted indoline-2-carboxylic acids as a highly potent inhibitor with an in vitro ACE IC50 of 2.6 x 10⁻⁹ M. drugbank.com

Table 1: Examples of this compound Derivatives as ACE Inhibitors

Compound Name/Class Key Structural Feature Reported Activity Reference(s)
1-(3-Mercapto-2-methyl-1-oxopropyl)this compound (7b) Mercaptopropanoyl group at N1 (S,S) stereoisomer is 3 times more potent than captopril in vitro. nih.gov
N-substituted indoline-2-carboxylic acids (19a-k) N-(3-mercaptopropionyl) group Compound 19d showed an in vitro ACE IC50 of 2.6 x 10⁻⁹ M. drugbank.com
1-(N2-substituted L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acids N-acyl tripeptide structure Nanomolar in vitro inhibitory activity and oral antihypertensive effect. nih.gov

Potential in Neurological Disorders

The indoline scaffold is utilized in the development of drugs targeting neurological disorders. chemimpex.comchemimpex.com A significant application is in the creation of brain-penetrant inhibitors for the treatment of the second, or neurological, stage of Human African Trypanosomiasis (HAT), also known as sleeping sickness. acs.org Researchers have developed a series of novel indoline-2-carboxamide derivatives that show potent antiproliferative activity against the causative parasite, Trypanosoma brucei. acs.org The optimization of these compounds focused on properties consistent with central nervous system (CNS) penetration, such as low molecular weight and appropriate lipophilicity (clogP). acs.org

Additionally, the closely related compound, indole-2-carboxylic acid, has been investigated for its neuroprotective effects. It acts as a competitive antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.commedchemexpress.com This mechanism gives it potential for studying and treating neurological conditions involving NMDA receptor overactivation, such as stroke and epilepsy. medchemexpress.commedchemexpress.com In a preclinical model of traumatic brain injury, indole-2-carboxylic acid was shown to significantly reduce cognitive deficits and had specific effects on cerebral edema and the regulation of brain ion concentrations. jneurosci.org

Prodrug Strategies and Drug Delivery Considerations

The carboxylic acid functional group is often critical for a drug's binding to its target, but its polar nature can impede oral bioavailability and delivery across biological membranes like the blood-brain barrier. researchgate.net Carboxylic acids are typically ionized at physiological pH, which can limit their absorption. researchgate.net

A common method to overcome these limitations is the prodrug strategy, where the carboxylic acid is temporarily masked, often as an ester. researchgate.netnih.gov This modification can increase lipophilicity, thereby enhancing absorption and distribution. researchgate.net After administration, the ester is cleaved by enzymes in the body to release the active carboxylic acid drug. nih.gov For this compound-based drug candidates, converting the carboxylic acid to an ester or another suitable group could be a viable strategy to improve pharmacokinetic properties.

Drug delivery is a key consideration, especially for targeting the CNS. In the development of indoline-2-carboxamide inhibitors for stage 2 HAT, researchers actively worked to improve metabolic stability while maintaining properties favorable for crossing the blood-brain barrier, such as low molecular surface area and molecular weight. acs.org This highlights that in addition to prodrug approaches, direct structural modification of the indoline scaffold is a critical strategy for optimizing drug delivery. acs.org

Biological Activities and Mechanisms of Action

This compound and its derivatives have been investigated for a range of biological activities, stemming from the versatile indoline core structure. ontosight.ai These activities include anti-inflammatory, antimicrobial, and anticancer properties. chemimpex.comontosight.ai

One of the most well-defined mechanisms of action is the inhibition of the angiotensin-converting enzyme (ACE). The potency of indoline-based ACE inhibitors is influenced by their stereochemistry and hydrophobicity. The indoline nucleus appears to interact favorably with a hydrophobic pocket at the enzyme's active site, contributing to stronger binding compared to less hydrophobic inhibitors like captopril. nih.gov

Derivatives have also shown significant antiparasitic activity. Indoline-2-carboxamides were identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. acs.org Further studies on this compound N-(substituted)phenylamide derivatives revealed that they possess the ability to inhibit NF-kappaB, a key protein complex involved in inflammatory responses and cancer. researchgate.net Certain analogs in this class also exhibited potent cytotoxicity against human cancer cell lines, suggesting potential as anticancer agents. researchgate.net

The related aromatic compound, indole-2-carboxylic acid, has been shown to possess distinct biological activities. It acts as an inhibitor of the HIV-1 integrase enzyme by chelating the two magnesium ions (Mg²⁺) within the enzyme's active site, a mechanism crucial for preventing viral replication. medchemexpress.comrsc.orgrsc.org This same compound also functions as a competitive antagonist at the glycine site of the NMDA receptor, which explains its potential utility in studies of neurological diseases. medchemexpress.comjneurosci.org

Anticancer and Anti-Proliferative Activities

This compound and its derivatives have emerged as a significant class of compounds in oncological research, demonstrating notable anticancer and anti-proliferative properties. ontosight.aichemimpex.com These molecules serve as versatile scaffolds for the synthesis of new agents that can combat cancer through various mechanisms of action. chemimpex.commdpi.com Research has shown that derivatives of indole-2-carboxylic acid can induce apoptosis, inhibit the cell cycle, and interfere with key cellular processes essential for tumor growth and proliferation. mdpi.com

The anticancer potential of these compounds is often linked to the specific substitutions on the indole (B1671886) ring system. nih.gov For instance, a series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis. nih.gov Similarly, the conjugation of the this compound moiety with other heterocyclic structures, such as coumarins or benzimidazoles, has yielded derivatives with significant antiproliferative activity against various human cancer cell lines, including those resistant to multiple drugs. researchgate.netjst.go.jp The antiproliferative effects are not limited to a single type of cancer, with studies showing efficacy against breast, liver, and pediatric brain cancer cells. nih.govmdpi.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

Several studies have highlighted derivatives that effectively trigger apoptotic pathways. For example, a series of indole-2-carboxylic acid benzylidene-hydrazides were found to be potent apoptosis inducers. nih.gov The initial screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide , was shown to arrest T47D breast cancer cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov Further optimization led to compounds like 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide and 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide , which demonstrated a 20-fold increase in apoptotic activity. nih.govwaocp.org

Another study focused on novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein. nih.gov The standout compound, C11 , not only showed potent inhibitory activity against several human liver cancer cell lines (including Bel-7402, SMMC-7721, and Hep G2) but was also demonstrated to induce G1-S phase cell cycle arrest. nih.gov Similarly, certain indole-based chemical entities, such as compound 4e in one study, were found to cause S-phase cell cycle arrest in MCF-7 breast cancer cells. mdpi.com

The induction of apoptosis is often a result of inhibiting anti-apoptotic proteins like Mcl-1 and Bcl-2, which are crucial for cancer cell survival. researchgate.net Some indole derivatives have been specifically designed to target these proteins, thereby promoting tumor cell death. researchgate.net

Table 1: this compound Derivatives Inducing Apoptosis and Cell Cycle Arrest

Compound Name Cancer Cell Line Effect
5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide T47D (Breast) G2/M phase arrest and apoptosis induction. nih.govwaocp.org
5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide T47D (Breast) Potent apoptosis induction. nih.govwaocp.org
5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide T47D (Breast) Potent apoptosis induction. nih.govwaocp.org
Compound C11 (1H-indole-2-carboxylic acid derivative) Liver Cancer Cells (Bel-7402, SMMC-7721, etc.) G1-S phase cell cycle arrest and apoptosis. nih.gov
Compound 4e (Indole-based benzyl (B1604629) moiety) MCF-7 (Breast) S-phase cell cycle arrest. mdpi.com
Inhibition of Tubulin Polymerization

The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several derivatives of indole-2-carboxylic acid have been identified as inhibitors of tubulin polymerization, the process by which tubulin dimers assemble to form microtubules. mdpi.comnih.gov Microtubules are essential for cell division, intracellular transport, and maintenance of cell shape; their inhibition leads to cell cycle arrest and apoptosis.

Research has shown that indole-2-carboxylic acid benzylidene-hydrazides, including the compound 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide and its analogs, inhibit tubulin polymerization. nih.govwaocp.org This inhibition is considered the most probable primary mechanism of action for their observed pro-apoptotic and cell cycle-arresting effects. nih.gov The indole nucleus is recognized as a core structure for potent inhibitors of tubulin polymerization. acs.orgresearchgate.net

Modulation of Protein Kinases (e.g., CK2, TrK, CDK)

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of several protein kinases.

Casein Kinase 2 (CK2): This protein kinase is involved in a vast number of cellular processes, and its upregulation is reported in many cancers. acs.org While many CK2 inhibitors share a polar carboxylic acid moiety, which can limit cellular activity, the indole scaffold is being explored for the development of more effective inhibitors. acs.orggoogle.com

Tropomyosin-related Kinases (Trk): Trk kinases are frequently cited as targets for various therapeutic applications. researchgate.net Indole-based structures have been used in the design of Trk inhibitors. For example, 11H-indolo[3,2-c]quinoline-6-carboxylic acid was identified as a hit compound for inhibiting DYRK1A, a related kinase, and subsequent modifications led to potent and selective inhibitors. acs.org

Cyclin-Dependent Kinases (CDK): CDKs are essential for cell cycle progression. Some indole derivatives have been found to inhibit CDKs, contributing to their ability to induce cell cycle arrest. mdpi.comresearchgate.net For example, the inhibition of CDK4 and CDK6 has been associated with certain indole compounds. mdpi.com

Suppression of DNA Topoisomerases, Aromatases, and HDAC

Indole derivatives have demonstrated the ability to inhibit other crucial enzymes involved in cancer progression.

DNA Topoisomerases: These enzymes are essential for managing the topological state of DNA during replication and transcription. Their inhibition leads to DNA damage and cell death. Certain indole derivatives have been found to act as topoisomerase suppressors. mdpi.comresearchgate.net

Aromatase: This enzyme is key in the synthesis of estrogens. Its inhibition is a major strategy in treating hormone-dependent breast cancer. Indole-based compounds have been identified as potential aromatase inhibitors. mdpi.comresearchgate.net

Histone Deacetylases (HDAC): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis. nih.gov The indole scaffold has been incorporated into the design of HDAC inhibitors. mdpi.comresearchgate.net For instance, indole-5-carboxylic acid and indole-6-carboxylic acid hydroxyamides have been described as selective HDAC8 inhibitors. google.com Dual inhibitors targeting both HDACs and other cancer-related proteins, like EGFR or PI3K, have also been developed from indole-based structures. sci-hub.se

Interference with DNA Replication

By targeting key enzymes and processes, this compound derivatives can interfere with DNA replication, a fundamental process for cell proliferation. The inhibition of DNA topoisomerases, as mentioned previously, directly disrupts the replication machinery. mdpi.com Furthermore, some derivatives can interfere with DNA replication by preventing DNA repair through the inhibition of enzymes like poly(ADP-ribose) polymerase 1 (PARP). mdpi.com The ability of certain indole compounds to bind to the minor groove of DNA also represents a mechanism of interference. researchgate.net This disruption of DNA replication and repair ultimately contributes to the anti-proliferative effects of these compounds. mdpi.com

Anti-inflammatory Properties

Beyond their anticancer activities, this compound and its derivatives have been investigated for their potential anti-inflammatory properties. ontosight.aichemimpex.comontosight.ai Inflammation is a complex biological response that is implicated in numerous diseases, including cancer.

The anti-inflammatory action of these compounds can be attributed to the modulation of key inflammatory pathways. For example, a series of this compound N-(substituted)phenylamide derivatives were synthesized and evaluated for their ability to inhibit NF-κB (nuclear factor-kappaB) transcriptional activity. researchgate.net NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.

In another study, a series of derivatives combining the indole-2-formamide and benzimidazole[2,1-b]thiazole scaffolds were designed. nih.gov These compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov The results showed that most of the synthesized compounds effectively inhibited the release of these inflammatory mediators, with compound 13b exhibiting the most potent activity without showing cytotoxicity. nih.gov

Antimicrobial Activities

This compound and its derivatives have emerged as a promising class of compounds in the search for new antimicrobial agents. Research has demonstrated their efficacy against a range of bacterial and fungal pathogens, including those resistant to existing drugs.

A study investigating new ester and amide derivatives of indole-2-carboxylic acid revealed notable antimicrobial properties. Among the synthesized compounds, N-cyclopropyl-1H-indole-2-carboxamide was identified as the most active derivative against Enterococcus faecalis. fabad.org.trresearchgate.net This compound also showed significant activity against the fungal pathogen Candida albicans, with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL. fabad.org.trresearchgate.net Other derivatives, including the ethyl, methyl, N-cyclohexyl, and N-benzyl variants, also displayed considerable antifungal activity against C. albicans. fabad.org.trresearchgate.net The indole nucleus is a core component of many bioactive compounds, and its derivatives have been recognized for their potential in developing new antimicrobial therapies. mdpi.com

Further research into (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showcased potent broad-spectrum antibacterial activity. nih.gov All seventeen tested compounds in this series demonstrated activity against eight strains of both Gram-positive and Gram-negative bacteria, with their efficacy reportedly exceeding that of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times. nih.gov The most susceptible bacterium was identified as Enterobacter cloacae, while Escherichia coli was the most resistant. nih.gov One particular derivative, compound 8 in the study, was the most active, with MIC values ranging from 0.004–0.03 mg/mL and Minimum Bactericidal Concentration (MBC) values of 0.008–0.06 mg/mL. nih.gov These compounds also exhibited good to excellent antifungal activity, with compound 15 being the most potent. nih.gov The proposed mechanism for their antibacterial action is the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. nih.gov

Additionally, studies on 5-halo-1H-indole-2-carboxylic acids have shown particularly high activity against Listeria monocytogenes, a common foodborne pathogen. bohrium.com The combination of the indole and rhodanine (B49660) scaffolds in new chemical entities is considered a promising strategy for developing novel antimicrobial treatments. nih.gov

Interactive Data Table: Antimicrobial Activity of this compound Derivatives

Below is a summary of the antimicrobial activities of selected this compound derivatives.

Antioxidant Properties and Mechanisms

Derivatives of this compound have been investigated for their antioxidant capabilities, demonstrating potential through various mechanisms, including free radical scavenging, reducing power, and metal ion chelation.

In a study of new ester and amide derivatives of indole-2-carboxylic acid, several compounds exhibited significant antioxidant activity. fabad.org.tr Specifically, N-benzyl-1H-indole-2-carboxamide and N-(4-methoxybenzyl)-1H-indole-2-carboxamide demonstrated a scavenging effect against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. fabad.org.tr These same two compounds also showed excellent reducing power, surpassing the standard antioxidant butylated hydroxytoluene (BHT) at concentrations from 50 to 200 μg/ml. fabad.org.tr A key finding was that all tested ester and amide derivatives exhibited more potent Fe2+ chelating activity than the standard chelating agent Ethylenediaminetetraacetic acid (EDTA). fabad.org.tr

The antioxidant mechanisms of indole derivatives are believed to involve hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov The substitution at the C-3 position of the indole nucleus can modulate this antioxidant ability. nih.gov For instance, a derivative with a pyrrolidinedithiocarbamate moiety was found to be a highly effective radical scavenger and Fe3+ reducer. nih.gov Other research has suggested that the antioxidant properties of indole amides are directly related to their ability to scavenge hydroxyl radicals. tandfonline.com The substitution pattern, such as the position of the carboxamide group (at C2 versus C3) and the presence of halo-substituents, can influence the antioxidant potency. tandfonline.com

Furthermore, indole-based compounds have been evaluated as multifunctional neuroprotectors, partly due to their antioxidant and metal-chelating properties. nih.gov A series of synthetic indole–phenolic compounds demonstrated significant copper ion-chelating activity, which is relevant to mitigating oxidative stress in neurodegenerative diseases. nih.gov

Central Nervous System (CNS) Activity

This compound and its derivatives are recognized for their significant activity within the central nervous system (CNS). researchgate.net The indole structure is a key component in several marketed drugs for CNS disorders, and these compounds have been explored for a range of effects, including neuroprotection. researchgate.netacs.org

Modulation of Glycine Receptors (Strychnine-Insensitive)

A primary mechanism of CNS activity for this compound derivatives is their interaction with the N-methyl-D-aspartate (NMDA) receptor. Specifically, they act as antagonists at the strychnine-insensitive glycine binding site, which is an allosteric modulatory site on the NMDA receptor complex. nih.govjneurosci.org The binding of glycine to this site potentiates the receptor's response to glutamate (B1630785). nih.gov

Indole-2-carboxylic acid (I2CA) has been shown to competitively and specifically inhibit this glycine-potentiated current at the NMDA receptor. nih.gov In environments with low glycine levels, I2CA can completely block the NMDA response, indicating that glutamate alone is insufficient for channel activation. nih.gov This antagonist activity is highly selective; these compounds show little to no affinity for other excitatory amino acid receptors like the kainate or AMPA receptors. google.com

Various derivatives have been synthesized to enhance this activity. Tricyclic indole-2-carboxylic acids, for example, have been developed as highly potent and selective antagonists for this glycine site. nih.gov A compound from this series, 3g (SM-31900) , demonstrated high binding affinity (Ki = 1.0 nM) and in vivo anticonvulsant activity. nih.gov Similarly, hydantoin-substituted indole-2-carboxylic acids have also been synthesized as potent ligands for the NMDA receptor's glycine binding site, with some compounds showing Ki values as low as 11 nM. researchgate.net

Neuroprotective Properties

The overactivation of NMDA receptors is a key factor in the neuronal damage associated with excitotoxicity, which plays a role in conditions like stroke and traumatic brain injury (TBI). nih.govjneurosci.org By antagonizing the glycine site and thus downregulating NMDA receptor activity, this compound derivatives exhibit significant neuroprotective properties. nih.gov

In an experimental model of brain injury, both indole-2-carboxylic acid (I2CA) and a related compound, kynurenate (KYNA), were shown to significantly reduce trauma-induced cognitive dysfunction when administered after the injury. jneurosci.org I2CA also improved neurologic motor deficits and helped to reverse the post-injury ionic imbalances of sodium, potassium, magnesium, and zinc in the brain tissue. jneurosci.org

The neuroprotective potential of indole-based compounds is also linked to their antioxidant and metal-chelating abilities, which help combat oxidative stress, another pathway of neuronal damage. nih.govnih.gov For instance, indole-3-propionic acid has been shown to lessen neuronal damage and oxidative stress in the hippocampus following ischemia. nih.gov The combination of NMDA receptor modulation and antioxidant activity makes these compounds promising candidates for developing multifunctional agents to treat neurodegenerative conditions. nih.gov

HIV-1 Integrase Inhibition

This compound has been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.orgnih.gov The integrase enzyme is crucial for the replication of HIV-1, as it catalyzes the insertion of the viral genome into the host cell's DNA. researchgate.netresearchgate.net Inhibiting this enzyme effectively halts the viral life cycle. rsc.orgnih.gov

Through virtual screening and subsequent biological assays, indole-2-carboxylic acid was found to inhibit the strand transfer activity of HIV-1 integrase with an IC50 value of 32.37 μM. rsc.org This initial finding prompted further structural optimization to improve potency. Modifications at the C2, C3, and C6 positions of the indole core led to the synthesis of a series of derivatives with significantly enhanced inhibitory effects. mdpi.com

One optimized derivative, compound 17a , which featured a C6 halogenated benzene (B151609) ring, showed a markedly improved IC50 value of 3.11 μM. rsc.orgresearchgate.net Further optimization, including the introduction of a long branch at the C3 position, led to the development of compound 20a , which exhibited a potent integrase inhibitory effect with an IC50 value of 0.13 μM. mdpi.comnih.gov

Interactive Data Table: HIV-1 Integrase Inhibitory Activity

The table below summarizes the inhibitory concentrations (IC50) of key this compound derivatives against HIV-1 integrase.

Metal-Chelating Interactions with Integrase

The primary mechanism by which this compound derivatives inhibit HIV-1 integrase is through chelation of the two magnesium ions (Mg2+) present in the enzyme's active site. mdpi.comrsc.orgresearchgate.net This metal-chelating interaction is a hallmark of many effective integrase inhibitors, including clinically approved drugs. mdpi.comrsc.org

Molecular docking and binding mode analyses have revealed that the indole nitrogen and the C2 carboxyl group of the indole-2-carboxylic acid scaffold are perfectly positioned to form a strong metal-chelating cluster with the two Mg2+ cofactors. mdpi.comrsc.orgrsc.org This interaction is critical for blocking the enzyme's catalytic function. mdpi.com

Structural optimizations have aimed to enhance these interactions. For example, the addition of a C6-halogenated benzene ring in derivatives like 17a was shown to create a beneficial π-π stacking interaction with a DNA nucleotide (dC20) near the active site, further stabilizing the inhibitor-enzyme complex. rsc.orgresearchgate.net Similarly, introducing a long branch at the C3 position, as seen in the highly potent compound 20a , improves interaction with a hydrophobic pocket near the active site, involving amino acid residues such as Tyr143 and Asn117. mdpi.com These findings underscore that the indole-2-carboxylic acid structure serves as an effective pharmacophore that chelates the essential metal ions in the HIV-1 integrase active site. mdpi.comrsc.org

π-Stacking Interactions with vDNA

The interaction between small molecules and viral DNA (vDNA) is a critical mechanism in the development of antiviral agents. For derivatives of indole-2-carboxylic acid, π-stacking interactions have been identified as a key feature in their activity as HIV-1 integrase inhibitors. nih.govrsc.org These interactions occur between the aromatic system of the indole core or its substituents and the nucleobases of the viral DNA.

Molecular docking and binding mode analyses have elucidated these interactions in detail. For instance, in the context of HIV-1 integrase inhibition, the indole core itself can engage in π-stacking with deoxyadenosine (B7792050) (dA21) residues of the vDNA. nih.gov Furthermore, the introduction of specific substituents, particularly halogenated benzene rings, at positions C5 or C6 of the indole scaffold can significantly enhance this effect. nih.govrsc.org A C6-halogenated benzene ring has been shown to effectively bind with the viral DNA's dC20 residue through π-π stacking. nih.govrsc.org Similarly, a C5 side chain featuring a benzamide (B126) group can insert into a pocket formed by the viral DNA, establishing a notable π-π stacking interaction with Tyr143. rsc.org These findings highlight that strategic substitution on the indole ring is a viable approach to improve π-stacking interactions, thereby increasing the inhibitory potency of these compounds against HIV-1 integrase. nih.govmdpi.com

Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition

G Protein-Coupled Receptor (GPCR) Agonism

Indole-2-carboxylic acid derivatives have been investigated as agonists for G protein-coupled receptors (GPCRs), specifically the orphan receptor GPR17, which is considered a novel drug target for inflammatory diseases. nih.govresearchgate.net The starting point for this research was the identification of 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951) as a moderately potent GPR17 agonist. nih.govebi.ac.uk

Subsequent structure-activity relationship (SAR) studies led to the synthesis of more potent agonists. nih.govebi.ac.uk For example, derivatives with specific substitutions at the 4- and 6-positions of the indole ring showed significantly enhanced activity. Among the most potent compounds identified were those with 4-fluoro-6-bromo and 4-fluoro-6-iodo substitutions, exhibiting EC50 values in the nanomolar range. nih.govresearchgate.netebi.ac.uk These findings demonstrate that the 3-(2-carboxyethyl)indole-2-carboxylic acid framework is a promising starting point for developing selective and potent agonists for the GPR17 receptor. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. kribb.re.krnih.gov These studies involve systematic modifications of the scaffold to identify key structural features required for interaction with specific biological targets. nih.govresearchgate.net Research has explored modifications at nearly every position of the indoline and indole ring, including the N-1 position, the C3 position, and various points on the fused benzene ring (positions 4, 5, 6, and 7). nih.govacs.orgnih.gov

Substituent Effects on Biological Activity

The effect of different substituents on the biological activity of this compound derivatives is a central theme in their SAR. The nature and position of these substituents can dramatically alter a compound's potency and target selectivity.

Position 1 (Indole Nitrogen): For inhibitors of cytosolic phospholipase A2, introducing alkyl chains with eight or more carbons at the N-1 position led to a loss of activity. However, replacing the terminal methyl group of these long chains with a carboxylic acid moiety significantly increased inhibitory potency. acs.org

Position 3: In the development of CB1 receptor modulators, short alkyl groups at the C3 position were preferred. nih.gov For HIV-1 integrase inhibitors, introducing a long branch at the C3 position of the indole core was found to improve interaction with a hydrophobic cavity near the active site, markedly increasing the inhibitory effect. mdpi.com

Position 5: For CB1 receptor modulators, a chloro or fluoro group at the C5 position was shown to enhance potency. nih.gov

Position 6: In the pursuit of IDO1/TDO dual inhibitors, an acetamido or ethylamino group at the 6-position was favorable for increasing inhibitory activity, likely by contributing to hydrogen bonding. sci-hub.se For GPR17 agonists, the 6-position could accommodate large lipophilic residues, such as phenoxy or hexyloxy groups, leading to potent compounds. nih.govebi.ac.uk

Position 7: When developing IDO1/TDO inhibitors, modifications at the 7-position were found to be very limited, with most substitutions leading to a loss of activity. sci-hub.se

The following table summarizes the effects of various substituents on the biological activity of selected indole-2-carboxylic acid derivatives.

TargetPositionFavorable Substituent(s)EffectReference(s)
GPR17 4 and 64-Fluoro-6-bromoPotent Agonism (EC50 = 27.9 nM) nih.govebi.ac.uk
GPR17 4 and 64-Fluoro-6-iodoPotent Agonism (EC50 = 32.1 nM) nih.govebi.ac.uk
GPR17 66-PhenoxyPotent Agonism (EC50 = 270 nM) nih.govebi.ac.uk
HIV-1 Integrase 3Long-chain p-trifluorophenylIncreased Activity (5.3-fold) mdpi.com
HIV-1 Integrase 6Halogenated anilinesMarkedly Improved Inhibition mdpi.com
IDO1/TDO 6EthylaminoStrong Inhibitory Activity sci-hub.se
CB1 Receptor 5Chloro or FluoroEnhanced Potency nih.gov

Stereochemical Influence on Pharmacological Properties

Stereochemistry plays a pivotal role in the pharmacological properties of this compound derivatives, as biological systems are inherently chiral. The specific three-dimensional arrangement of atoms can dictate how a molecule interacts with its target receptor or enzyme. ontosight.ai

(S)-(-)-Indoline-2-carboxylic acid is a key chiral building block used in the synthesis of various biologically active compounds. ontosight.airesearchgate.net Its specific (S) configuration can confer unique biological activities, a critical consideration in drug design. ontosight.ai For instance, in the development of inhibitors for Trypanosoma brucei, enantiomerically pure (R)- and (S)-indoline-2-carboxylic acid were used as starting materials to synthesize and evaluate different stereoisomers. nih.gov This stereochemical investigation is crucial for identifying the optimal configuration for potency and selectivity. Research has also focused on the reactivity of (S)-indoline-2-carboxylic acid, noting its tendency to influence peptide bonds towards a cis amide conformation, which can be a valuable tool in peptide design. researchgate.net

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is invaluable for understanding the binding modes of this compound derivatives at their biological targets and for guiding further structural optimization. mdpi.com

In the study of HIV-1 integrase inhibitors, docking studies revealed that the indole core and the C2 carboxyl group are capable of chelating the two magnesium ions (Mg²⁺) within the enzyme's active site. mdpi.com This metal-chelating interaction is a hallmark of many successful integrase inhibitors. nih.govrsc.org These analyses also confirmed the importance of π-π stacking interactions between the inhibitor and the viral DNA, as discussed previously. nih.govmdpi.com For IDO1/TDO dual inhibitors, molecular docking and molecular dynamics simulations were used to predict the binding modes of this class of compounds within the enzyme binding pockets, providing insights for future structural modifications. sci-hub.se Similarly, docking studies of derivatives on DNA gyrase showed that the indole moiety could comfortably fit into the quinolone binding pocket, forming key interactions with amino acid residues and DNA nucleotides. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to correlate the chemical structure of compounds with their biological activities. For this compound and its derivatives, QSAR studies have been instrumental in understanding the structural requirements for their inhibitory activities and in guiding the design of more potent compounds.

Researchers have developed 3D-QSAR models for derivatives of N-arylsulfonyl-indole-2-carboxamide, which have been identified as potent inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. researchgate.net These models help to elucidate the structure-activity relationships and the mechanisms of action of these inhibitors. researchgate.net For instance, a study established a robust QSAR model using a gradient boosting regression method for a series of 84 N-arylsulfonyl-indole-2-carboxamide derivatives. This nonlinear model demonstrated a strong correlation between the structural features and the FBPase inhibitory activity, with a high R² value of 0.943 for the training set and 0.916 for the test set. researchgate.net Such models are valuable tools for predicting the activity of new derivatives and for the rational design of novel antidiabetic agents. researchgate.netresearchgate.net

In another application, QSAR studies have been performed on pyrrole-indoline-2-one derivatives as inhibitors of Aurora kinase, a family of enzymes crucial for cell division. ijrpr.com These studies, in conjunction with pharmacophore modeling, aim to identify the key structural features responsible for the inhibitory effects. ijrpr.com By developing a QSAR model based on the inhibitory activity of a series of indeno[1,2-b]indole (B1252910) derivatives against the protein kinase CK2, researchers were able to predict the activity of other related compounds. nih.gov This approach highlights the predictive power of QSAR in identifying novel kinase inhibitors. nih.gov

Biochemical Research and Enzyme Interactions

The this compound scaffold has been a focal point of biochemical research, particularly concerning its interactions with various enzymes and receptors. These studies have unveiled its potential as a modulator of key biological targets.

Enzyme Inhibition Studies

Derivatives of this compound have been extensively studied as inhibitors of a range of enzymes, demonstrating the versatility of this chemical scaffold.

One significant area of research is the development of dual inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two heme-containing enzymes that are overexpressed in many cancer cells. sci-hub.se A series of 6-acetamido-indole-2-carboxylic acid derivatives were synthesized and found to be potent dual inhibitors. For example, compound 9o-1 exhibited IC₅₀ values of 1.17 µM for IDO1 and 1.55 µM for TDO. sci-hub.se Another derivative, 9a-17 , which features a 7'-fluoro-2'-carboxy-indoleamine group, also showed significant potency with IC₅₀ values of 2.72 µM for IDO1 and 3.48 µM for TDO. sci-hub.se

In the field of antiviral research, indole-2-carboxylic acid derivatives have emerged as novel inhibitors of HIV-1 integrase, an enzyme essential for viral replication. rsc.orgnih.gov The inhibitory mechanism involves the chelation of two Mg²⁺ ions within the active site of the integrase. rsc.orgnih.gov Through structural optimization, compound 17a was identified as a potent inhibitor with an IC₅₀ value of 3.11 μM. rsc.orgnih.gov The introduction of a C6 halogenated benzene ring in this derivative was shown to enhance its binding to the viral DNA through π–π stacking interactions. rsc.orgnih.gov

Furthermore, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been designed as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase). researchgate.net One such derivative, 3.9 , displayed a potent inhibitory effect with an IC₅₀ of 0.99 μM. researchgate.net The binding mode of these indole derivatives was investigated using computational methods like the CDOCKER algorithm. researchgate.net

The inhibitory potential of this compound extends to other enzymes as well, including cyclooxygenase, lipoxygenase, and monoamine oxidases. biosynth.com

Table 1: Inhibitory Activity of this compound Derivatives on Various Enzymes

Compound/Derivative Target Enzyme(s) IC₅₀ (µM) Reference
9o-1 IDO1 1.17 sci-hub.se
TDO 1.55 sci-hub.se
9a-17 IDO1 2.72 sci-hub.se
TDO 3.48 sci-hub.se
17a HIV-1 Integrase 3.11 rsc.orgnih.gov
3.9 Fructose-1,6-bisphosphatase 0.99 researchgate.net

Receptor Binding Assays

This compound and its derivatives have been investigated for their ability to bind to and modulate the function of various receptors, most notably the N-methyl-D-aspartate (NMDA) receptor.

Indole-2-carboxylic acid acts as a competitive antagonist at the glycine binding site of the NMDA receptor. nih.gov This action is specific, as it inhibits the potentiation of NMDA-gated currents by glycine. nih.gov In studies using rat cortical/spinal neurons, indole-2-carboxylic acid competitively inhibited the glycine-induced potentiation of NMDA receptors with an IC₅₀ of 105 μM. medchemexpress.com A derivative, 5-fluoro-indole-2-carboxylic acid, was found to be even more potent, with a Kᵢ value of 15 μM and an IC₅₀ of 61 μM. medchemexpress.com This antagonistic activity at the NMDA receptor suggests potential applications in studying conditions associated with excitotoxicity, such as stroke and epilepsy. nih.gov

More recently, the indole-2-carboxamide scaffold has been utilized to develop allosteric modulators for the cannabinoid receptor 1 (CB1). acs.org These derivatives are designed to fine-tune the receptor's activity rather than acting as direct agonists or antagonists. acs.org The synthesis and structure-activity relationship studies of these compounds involve modifications at various positions of the indole ring to optimize their modulatory effects. acs.org

Investigation as Fluorescent Probes in Peptides and Proteins

This compound (I2CA) has been identified as a promising fluorescent probe for studying the structure and dynamics of peptides and proteins. acs.orgacs.orgresearchgate.net It is considered a fluorescent analog of the amino acid proline, which allows for its incorporation into peptide chains. acs.orgacs.orgresearchgate.net

The photophysical properties of I2CA have been studied in detail. acs.orgacs.org Unlike the related molecule indole, indoline possesses well-separated ¹Lₐ and ¹Lₑ states, which influences its fluorescence behavior. acs.orgacs.org The fluorescence lifetime of I2CA is sensitive to its environment. For instance, its fluorescence decays suggest the presence of two conformations, one with a short lifetime of less than 1 nanosecond and another with a longer lifetime of 4 to 5 nanoseconds in most solvents. acs.orgacs.org In aqueous solutions, I2CA exhibits a fluorescence decay component of 5.0 ns, and its fluorescence properties remain stable over a pH range of 6 to 10, making it a useful probe for biological studies. acs.orgacs.org

The absorption and fluorescence characteristics of I2CA are pH-dependent, and its ground- and excited-state dissociation constants have been determined spectroscopically. acs.orgacs.org The environmental sensitivity of its fluorescence can be exploited to monitor changes in the local environment within a peptide or protein, providing valuable insights into biological processes. acs.org

Applications in Material Science and Catalysis

Organic Electronics and Material Formulation

Indoline-2-carboxylic acid and its derivatives are being explored for their potential in the formulation of advanced materials, including organic semiconductors, polymers, and coatings. chemimpex.comchemimpex.comchemimpex.com Their incorporation into these materials can enhance properties such as chemical stability, durability, and electronic performance. chemimpex.comchemimpex.com The rigid indoline (B122111) scaffold can influence the molecular packing and intermolecular interactions within the material, which are critical factors for charge transport in organic electronic devices. chemimpex.comchemimpex.com

Derivatives of this compound are also investigated for their photophysical properties. biosynth.com For instance, some derivatives exhibit absorption maxima that make them potentially suitable for applications in photonic devices. chemimpex.combiosynth.com The ability to modify the core structure allows for the fine-tuning of these properties to meet the specific demands of various material applications.

Catalysis

The utility of this compound in catalysis is a rapidly expanding area of research. Its derivatives serve as chiral ligands and organocatalysts in a variety of chemical transformations, demonstrating high efficiency and selectivity.

Chiral ligands derived from (S)-indoline-2-carboxylic acid have proven to be highly effective in achieving dual enantioselective control in asymmetric synthesis. nih.gov This allows for the production of both enantiomers of a target molecule from the same chiral starting material, which is a significant advantage in pharmaceutical and fine chemical synthesis. nih.gov These ligands have been successfully applied in several key reactions:

Pinacol Coupling Reactions: Enabling highly diastereo- and enantioselective coupling of chiral α-ketoamides to produce both (S,S)- and (R,R)-quaternary tartaric acids. nih.gov

Diels-Alder Cyclizations: Achieving extremely high diastereoselectivities in the cyclization of chiral acrylamides, where the configuration of the product can be controlled by the choice of ligand and Lewis acid. nih.gov

Asymmetric Alkylation and Hydrogenation: Catalyzing the alkylation of aldehydes and the hydrogenation of ketones to yield both enantiomers of the corresponding secondary alcohols. nih.gov

More recently, chiral this compound has been identified as a key component in a highly enantioselective Catellani-type annulation. nih.govresearchgate.netresearchgate.net This reaction allows for the direct assembly of a diverse range of chiral all-carbon bridged ring systems. nih.govresearchgate.netresearchgate.net Density functional theory (DFT) calculations suggest that the coordinating orientation of the chiral amino acid to the arylpalladium(II) center is crucial for achieving high levels of stereochemical control. nih.govresearchgate.net

Table 1: Enantioselective Catalysis with this compound Derivatives

Reaction Type Catalyst/Ligand System Substrates Key Finding
Catellani-type Annulation Pd(OAc)₂, norbornene, chiral this compound (Hetero)aryl, alkenyl triflates, vinyl iodides with 4-(bromomethyl)cyclohexanone Enables highly enantioselective synthesis of chiral all-carbon bridged ring systems. nih.govresearchgate.netresearchgate.net
Pinacol Coupling Ligands from (S)-indoline-2-carboxylic acid Chiral α-ketoamides Yields both (S,S)- and (R,R)-quaternary tartaric acids with high selectivity. nih.gov
Diels-Alder Cyclization Ligands from (S)-indoline-2-carboxylic acid Chiral acrylamides Affords extremely high diastereoselectivities of opposite configurations depending on the ligand and Lewis acid. nih.gov
Asymmetric Alkylation Catalysts from (S)-indoline-2-carboxylic acid Aldehydes Produces both enantiomers of secondary alcohols. nih.gov

A significant advancement in green chemistry involves the use of indoline-2-carboxylic acids in visible light-mediated decarboxylative amination reactions. rsc.org This method, catalyzed by a metal-free photocatalyst like Rose Bengal, allows for the amination of indoline-2-carboxylic acids with azodicarboxylate esters under mild conditions. rsc.org The process involves the oxidation of the α-amino acid, which generates an α-aminoalkyl radical through the extrusion of carbon dioxide. rsc.org This radical then participates in the formation of new carbon-nitrogen bonds, with product yields reaching up to 72%. rsc.org This approach provides a versatile and environmentally benign platform for synthesizing aminated compounds. rsc.orgresearchgate.net

Table 2: Visible Light-Mediated Decarboxylative Amination

Catalyst Reactants Conditions Maximum Yield

The unique structural features of this compound and its derivatives, particularly those with protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), make them valuable in bioconjugation. chemimpex.comchemimpex.com These processes involve attaching biomolecules to drugs or imaging agents to enhance their targeting capabilities and efficacy. chemimpex.comchemimpex.com The indoline scaffold can serve as a stable linker or a core component of the final conjugate. chemimpex.comchemimpex.com

As a mimetic of both L-proline and L-phenylalanine, (S)-indoline-2-carboxylic acid is an intriguing candidate for designing novel secondary structures in peptides and other biomolecules. acs.org Its derivatives have been shown to have a strong preference for the cis amide bond conformation, particularly in polar solvents, which is opposite to the general preference of proline for the trans isomer. acs.org This property makes this compound a valuable tool for creating new materials and for the development of imaging agents where specific conformations are required for biological activity or signal generation. acs.org

Q & A

Q. How should researchers design experiments to assess this compound stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability studies : Incubate samples at pH 1–13 (37°C, 72h) and analyze degradation via LC-MS.
  • Arrhenius modeling : Predict shelf-life at 25°C using activation energy (Eₐ) derived from 40–80°C data .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : N95 masks, nitrile gloves, and safety goggles (WGK 3 classification) .
  • Ventilation : Use fume hoods for reactions involving H₂SO₄ or TBCA .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.